Octadec-7-YN-5-OL
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Overview
Description
Octadec-7-YN-5-OL is an organic compound with the molecular formula C18H34O It is a long-chain alkyne alcohol, characterized by the presence of a triple bond at the seventh carbon and a hydroxyl group at the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadec-7-YN-5-OL typically involves the following steps:
Starting Material: The synthesis begins with a long-chain alkyne, such as 1-octadecyne.
Hydroboration-Oxidation: The alkyne undergoes hydroboration-oxidation to introduce the hydroxyl group at the desired position. This involves the addition of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Purification: The product is then purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial methods may also include continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Octadec-7-YN-5-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to a double bond or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are used for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Alkyl halides or other substituted derivatives.
Scientific Research Applications
Octadec-7-YN-5-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Octadec-7-YN-5-OL depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, affecting various biochemical pathways. The hydroxyl group and triple bond play crucial roles in its reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Octadec-9-en-1-ol: Similar in structure but with a double bond instead of a triple bond.
Octadecan-1-ol: A saturated alcohol with no triple bond.
Octadec-7-en-5-ol: Similar but with a double bond at the seventh carbon.
Uniqueness
Octadec-7-YN-5-OL is unique due to the presence of both a hydroxyl group and a triple bond in its long carbon chain. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
917883-11-5 |
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Molecular Formula |
C18H34O |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
octadec-7-yn-5-ol |
InChI |
InChI=1S/C18H34O/c1-3-5-7-8-9-10-11-12-13-14-15-17-18(19)16-6-4-2/h18-19H,3-13,16-17H2,1-2H3 |
InChI Key |
SETGKKVHHHXUOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC#CCC(CCCC)O |
Origin of Product |
United States |
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